molecular formula C9H6Cl2N4O2 B11783212 Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11783212
M. Wt: 273.07 g/mol
InChI Key: YEPJKYSLPZIGPD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl chloroformate to yield the methyl ester. The final step involves the cyclization of the ester with sodium azide to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
  • Methyl 5-chloro-2-(3-fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
  • Methyl 5-chloro-2-(3-iodopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and agrochemicals .

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

methyl 5-chloro-2-(3-chloropyridin-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C9H6Cl2N4O2/c1-17-9(16)6-7(11)14-15(13-6)8-5(10)3-2-4-12-8/h2-4H,1H3

InChI Key

YEPJKYSLPZIGPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1Cl)C2=C(C=CC=N2)Cl

Origin of Product

United States

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